
4-Piperidinol, 1-methyl-4-(3-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinol, 1-methyl-4-(3-pyridinyl)- is a chemical compound with the molecular formula C11H14N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom This compound is known for its unique structure, which includes a piperidinol core substituted with a methyl group and a pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-methyl-4-(3-pyridinyl)- typically involves the reaction of piperidine derivatives with pyridine compounds. One common method is the reaction of 4-piperidone with methylamine and 3-pyridinecarboxaldehyde under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of 4-Piperidinol, 1-methyl-4-(3-pyridinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinol, 1-methyl-4-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-Piperidinol, 1-methyl-4-(3-pyridinyl)- can yield 4-piperidone derivatives, while reduction can produce various alcohols or amines. Substitution reactions can lead to a wide range of substituted piperidinol derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-Piperidinol, 1-methyl-4-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
4-Piperidinol, 1-methyl-4-(3-pyridinyl)- can be compared with other similar compounds, such as:
4-Methyl-4-piperidinol: This compound has a similar piperidinol core but lacks the pyridinyl group, resulting in different chemical and biological properties.
4-Hydroxypiperidine: Another related compound with a hydroxyl group on the piperidine ring, which also exhibits distinct chemical reactivity and biological activity.
Desmethylprodine: A phenylpiperidine derivative with different structural features and pharmacological effects.
These comparisons highlight the unique structural and functional characteristics of 4-Piperidinol, 1-methyl-4-(3-pyridinyl)-, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
75446-42-3 |
|---|---|
Fórmula molecular |
C11H16N2O |
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
1-methyl-4-pyridin-3-ylpiperidin-4-ol |
InChI |
InChI=1S/C11H16N2O/c1-13-7-4-11(14,5-8-13)10-3-2-6-12-9-10/h2-3,6,9,14H,4-5,7-8H2,1H3 |
Clave InChI |
GHHFIXSVTXTKTH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)(C2=CN=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol](/img/structure/B14434257.png)
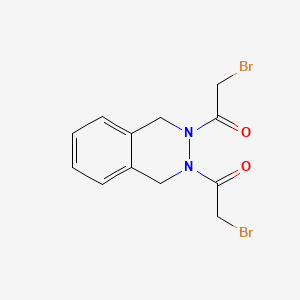
![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)
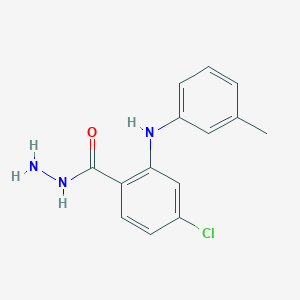
![N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14434306.png)

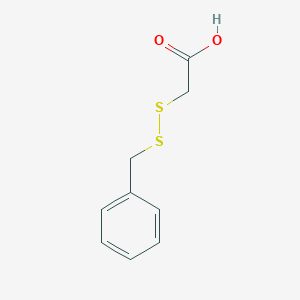

![Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B14434333.png)
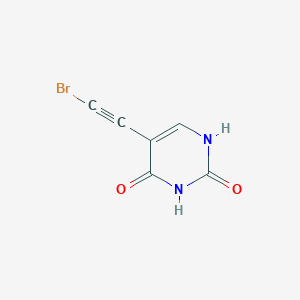
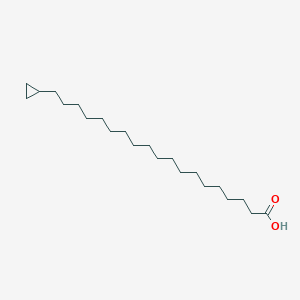
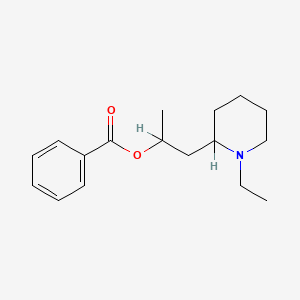
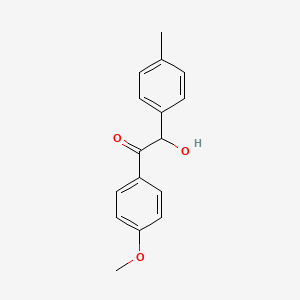
![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)
